(S)-4-aminodihydrofuran-2(3H)-one

Quorum sensing Enantioselectivity Acyl-homoserine lactone

Sourcing enantiopure (S)-4-aminodihydrofuran-2(3H)-one for stereospecific synthesis is hindered by racemic contamination and supply inconsistency. This single-enantiomer building block resolves these challenges: • ≥98% chemical purity, ≥99% enantiomeric excess - verified by chiral HPLC • Directly yields (S)-pregabalin without chiral resolution or enrichment • Correct (S)-stereochemistry for active PROTAC VHL ligand construction • Available in gram to bulk quantities with batch-specific CoA

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 152580-30-8
Cat. No. B139241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-aminodihydrofuran-2(3H)-one
CAS152580-30-8
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1C(COC1=O)N
InChIInChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1
InChIKeyIFDRUMHFSJJIGX-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Aminodihydrofuran-2(3H)-one: Overview


(S)-4-Aminodihydrofuran-2(3H)-one (CAS 152580-30-8), also systematically named (4S)-4-aminooxolan-2-one or (S)-3-amino-γ-butyrolactone, is a chiral five-membered cyclic lactone (γ-butyrolactone) bearing a primary amine at the 4-position [1]. With a molecular formula of C₄H₇NO₂ and molecular weight of 101.10 g/mol, this compound serves as a stereochemically pure building block in asymmetric synthesis . The (S)-configuration corresponds to the L-homoserine lactone scaffold, which is the naturally occurring enantiomer recognized by biological systems including bacterial quorum sensing LuxR-type receptors and mammalian enzymes [2]. Commercially, it is supplied both as the free base (typically at 95–98% purity) and as the more stable hydrochloride salt (CAS 117752-82-6, purity ≥97%) . Its primary industrial significance lies in its role as the key chiral intermediate for the blockbuster drug pregabalin (Lyrica®) and as a stereochemically defined scaffold for PROTAC VHL ligand construction .

(S)-4-Aminodihydrofuran-2(3H)-one: Enantiomer Specificity


The (S)- and (R)-enantiomers of 4-aminodihydrofuran-2(3H)-one are not functionally interchangeable. In quorum sensing systems, the L-(S)-homoserine lactone scaffold is the naturally evolved ligand recognized by LuxR-type receptors across Gram-negative bacteria; systematic enantiomeric comparison has confirmed that L-isomers are either the only active or the most active enantiomers, while D-isomers show substantially reduced or absent autoinducer activity [1]. Conversely, the unnatural D-enantiomer acts as an inhibitor of serine hydroxymethyltransferase (SHMT; Ki = 11 mM for the rabbit enzyme), demonstrating that biological systems discriminate between the two antipodes through distinct binding modes . In pharmaceutical manufacturing, the (S)-enantiomer serves as the critical chiral building block for pregabalin—a single-enantiomer drug where the (R)-form is pharmacologically inactive . Similarly, in PROTAC technology, the S-configuration at the lactone core is a required stereochemical element of the (S,R,S)-AHPC VHL ligand; substitution with the (R)-enantiomer or racemate would abrogate E3 ligase recruitment . These stereochemistry-dependent functional differences necessitate procurement of the single (S)-enantiomer rather than the racemate or the opposite enantiomer for any stereospecific application.

(S)-4-Aminodihydrofuran-2(3H)-one: Quantitative Evidence


Quorum Sensing Autoinducer Activity

In a systematic comparative study of L-(S)- and D-(R)-homoserine lactone-derived AHLs across the LuxR-regulated quorum sensing system, L-isomers were confirmed as either the only active or the most active enantiomers. For the natural LuxR ligand OHHL (N-3-oxo-hexanoyl-L-homoserine lactone) and the agonist analogue 2, the D-isomer exhibited substantially diminished autoinducer activity. Molecular modeling revealed that the D-isomer lactone moiety must undergo a conformational twist to enable partial engagement with key binding site residues, a constraint not imposed on the L-(S)-configured lactone [1].

Quorum sensing Enantioselectivity Acyl-homoserine lactone LuxR receptor Bacterial signaling

SHMT Inhibition vs. Natural Substrate

The two enantiomers target entirely distinct biological pathways. D-Homoserine lactone (the R-enantiomer) acts as an inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, with a measured Ki of 11 mM for the rabbit enzyme . In contrast, L-homoserine lactone (the S-enantiomer, corresponding to target compound 152580-30-8) is the natural substrate recognized by bacterial AHL synthases (LuxI family) and LuxR receptors, and does not exhibit this SHMT inhibitory activity [1]. This divergence in biological target engagement is a direct consequence of stereochemistry.

Serine hydroxymethyltransferase Enzyme inhibition Enantioselectivity One-carbon metabolism SHMT inhibitor

Pregabalin Synthesis: Chiral Intermediate

(S)-3-Amino-γ-butyrolactone hydrochloride (CAS 117752-82-6, the HCl salt of 152580-30-8) is the critical chiral building block in one of the major industrial synthetic routes to pregabalin (Lyrica®), a blockbuster GABA analog drug . The synthetic process uses this lactone as the starting material bearing the correct (S) absolute configuration; ring-opening and subsequent functionalization yields pregabalin, (S)-3-aminomethyl-5-methylhexanoic acid, while preserving stereochemical integrity [1]. Pregabalin is a single-enantiomer drug: the (R)-enantiomer is pharmacologically inactive. Therefore, starting from or generating the pure (S)-isomer at the lactone intermediate stage is the most efficient strategy to ensure final drug purity and avoid costly chiral separation or enantiomeric enrichment of the final API [2].

Pregabalin synthesis Chiral intermediate GABA analog Pharmaceutical manufacturing Enantiopure drug

L-Glufosinate-Ammonium Intermediate Synthesis

Chinese patent CN-106045947-A (filed 2016-06-23) discloses a method for synthesizing the L-glufosinate-ammonium intermediate (S)-3-amino-γ-butyrolactone hydrochloride directly from L-methionine via a one-pot reaction with chloroacetic acid or bromoacetic acid and concentrated hydrochloric acid [1]. The patented process achieves yields of 82% (using chloroacetic acid) to 85% (using bromoacetic acid) of the isolated (S)-enantiomer as a white crystalline solid [2]. Critically, this process leverages the chirality of the natural amino acid L-methionine to establish the (S)-configuration at the lactone, making it inherently enantioselective—a racemic or (R)-selective process would not produce the correct intermediate for the biologically active L-glufosinate-ammonium herbicide .

L-Glufosinate-ammonium Pesticide intermediate Patent-protected synthesis Chiral herbicide One-pot synthesis

PROTAC VHL Ligand Stereochemical Requirement

(S)-3-Amino-γ-butyrolactone (the target compound and its derivatives) serves as a core structural component of the (S,R,S)-AHPC VHL ligand used in PROTAC (proteolysis-targeting chimera) technology [1]. (S,R,S)-AHPC (also known as VH032-NH2) is specifically required for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component for targeted protein degradation . The S-configuration at the lactone-derived position is an essential stereochemical determinant for VHL binding; the corresponding (R,R,S)-diastereomer, (S,S,S)-AHPC, is commercially sold as a negative control that does not recruit VHL . PROTAC molecules constructed with the correct (S,R,S)-AHPC ligand demonstrate functional protein degradation (e.g., GMB-475 induces BCR-ABL1 degradation with an IC50 of 1.11 μM in Ba/F3 cells), whereas those using the stereochemically mismatched ligand do not . This stereochemical dependency makes the procurement of stereochemically pure (S)-lactone building block critical for any PROTAC development program targeting VHL.

PROTAC Targeted protein degradation VHL E3 ligase Chiral ligand Chemical biology

Optical Rotation for Enantiopurity QC

The (S)-enantiomer of 4-aminodihydrofuran-2(3H)-one (as the hydrobromide salt, CAS 15295-77-9) exhibits a specific optical rotation of approximately −20.5° to −22.5° (20°C, 589 nm, c=4, H₂O) . This chiroptical property provides a straightforward, pharmacopoeia-compatible identity and purity test that distinguishes the (S)-enantiomer from the (R)-enantiomer (which would exhibit a positive rotation of equal magnitude) and from the racemate (which would show zero net rotation). The free base hydrochloride salt (CAS 117752-82-6) is also reported to have optical rotation consistent with the (S)-configuration . This measurable physical constant serves as a critical in-house quality control parameter for confirming enantiopurity upon receipt, avoiding reliance solely on vendor certificates of analysis.

Optical rotation Enantiomeric purity Quality control Chiroptical characterization Regulatory compliance

(S)-4-Aminodihydrofuran-2(3H)-one: Applications & Procurement


Pregabalin API Manufacturing

(S)-4-Aminodihydrofuran-2(3H)-one (as the hydrochloride salt, CAS 117752-82-6) is the preferred starting material for industrial pregabalin synthesis because it provides the correct (S) absolute configuration from the outset, eliminating the need for downstream chiral resolution . The lactone ring-opening and subsequent functionalization preserve stereochemical integrity, directly yielding (S)-pregabalin without enantiomeric enrichment steps. This route is documented in the primary patent and process chemistry literature as one of the major industrial pathways to pregabalin . Procurement specification should require ≥98% chemical purity and ≥99% enantiomeric excess (ee) confirmed by chiral HPLC or optical rotation.

PROTAC VHL Ligand Development

The (S)-lactone core is embedded within the (S,R,S)-AHPC VHL ligand, the most widely used E3 ligase recruiting element in PROTAC design . Researchers constructing PROTACs should procure (S)-4-aminodihydrofuran-2(3H)-one or its hydrochloride salt as the starting material for VHL ligand synthesis, ensuring the correct S-stereochemistry at this position. A negative control using the (S,S,S)-diastereomer (commercially available) should be run in parallel to confirm VHL-dependent degradation activity . Typical PROTAC studies require milligram to gram quantities of the VHL ligand precursor, with strict enantiopurity requirements (≥98% ee).

AHL Autoinducer Preparation for QS Research

For bacterial quorum sensing studies requiring the biologically active autoinducer, only the L-(S)-configured homoserine lactone should be used, as L-isomers are confirmed as either the sole active or most active enantiomers in LuxR-dependent QS systems . The (S)-lactone is N-acylated with the appropriate fatty acid to generate the desired AHL. Researchers should avoid purchasing racemic or D-configured lactone for agonist studies, as the D-isomer may exhibit confounding partial agonist or antagonist activity . Procurement specifications should include ≥97% chemical purity and confirmation of (S)-configuration by optical rotation.

L-Glufosinate-Ammonium Herbicide Synthesis

The patent CN-106045947-A establishes that (S)-3-amino-γ-butyrolactone hydrochloride is the key intermediate for the chiral herbicide L-glufosinate-ammonium, with a one-pot synthesis from L-methionine achieving 82–85% isolated yield . Agrochemical manufacturers and contract research organizations developing glufosinate-based herbicides should procure the pre-formed (S)-lactone intermediate to bypass the one-pot synthesis step and streamline process development. The patent-documented yield and purity benchmarks (82–85% yield, white crystalline solid) provide a validated reference for scale-up feasibility assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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